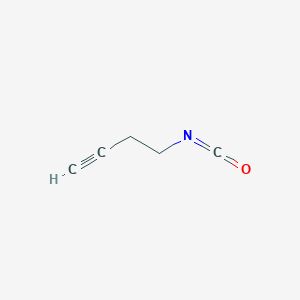![molecular formula C21H19N3O4 B13503970 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Employed in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-3-carboxylic acid
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-5-carboxylic acid
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid
Uniqueness
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the Fmoc protecting group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H19N3O4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)14-11-23-24(12-14)10-9-22-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11-12,19H,9-10,13H2,(H,22,27)(H,25,26) |
InChI-Schlüssel |
QKIIUECBEWUNDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C=C(C=N4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


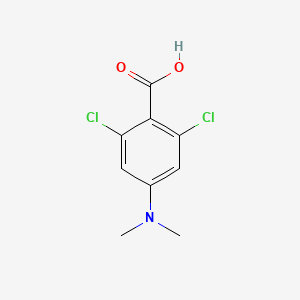
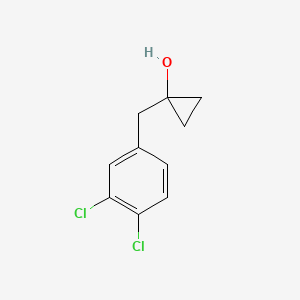
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)

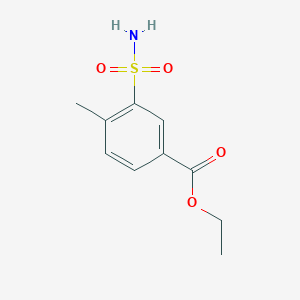
![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
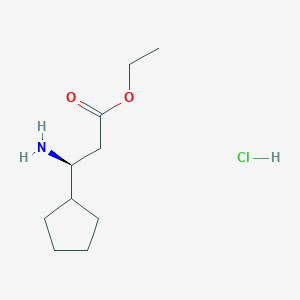

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
